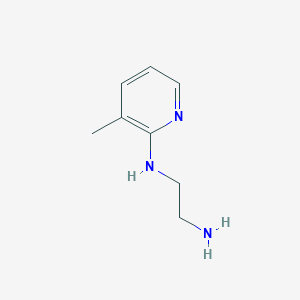

N-(3-methylpyridin-2-yl)ethane-1,2-diamine

Description

Contextualization within Pyridine-Based Diamine Chemistry

N-(3-methylpyridin-2-yl)ethane-1,2-diamine belongs to the broader class of pyridine-based diamines, which are compounds characterized by the presence of one or more pyridine (B92270) rings and at least two amine functional groups. The pyridine moiety, a six-membered heteroaromatic ring containing one nitrogen atom, imparts several key characteristics to these molecules. nih.gov Due to its aromaticity and the presence of the nitrogen atom, the pyridine ring offers high thermal stability. researchgate.net

The nitrogen atom in the pyridine ring can also form polarized bonds, which can increase the solubility of polymers derived from these diamines in various solvents. researchgate.net Furthermore, the nitrogen atoms of both the pyridine ring and the diamine chain can act as donor atoms, making these compounds versatile polydentate ligands in coordination chemistry. nih.gov This ability to chelate with metal ions leads to the formation of thermodynamically stable coordination compounds. nih.gov Pyridine-containing diamines are utilized as monomers in the synthesis of high-performance polymers like polyimides, which exhibit excellent thermal resistance and solubility. researchgate.netresearchgate.net The specific arrangement of nitrogen atoms in compounds like this compound allows for fine-tuning of the electronic and steric properties of the resulting metal complexes and materials.

Significance of Substituted Ethane-1,2-diamine Scaffolds in Modern Chemistry

The ethane-1,2-diamine (ethylenediamine) scaffold is a fundamental building block in modern chemistry due to its versatility and reactivity. atamanchemicals.com As it contains two amine groups, it is a widely used precursor in the synthesis of a variety of compounds and polymers. atamanchemicals.com For instance, it is a key component in the production of polyurethane fibers and the formation of dendrimers. atamanchemicals.com

In coordination chemistry, ethane-1,2-diamine is a prototypical chelating ligand, capable of binding to a metal ion through both nitrogen atoms to form a stable five-membered ring. atamanchemicals.com The introduction of substituents onto the ethane-1,2-diamine backbone, as seen in this compound, allows for the modification of the ligand's properties. These substitutions can influence the steric and electronic environment of the coordination sphere, thereby affecting the catalytic activity, stability, and reactivity of the resulting metal complexes. Substituted ethane-1,2-diamine derivatives are crucial in the development of organocatalysts, where the chiral backbone can be used to induce enantioselectivity in chemical reactions. mdpi.com The ability to systematically modify the substituents on the ethane-1,2-diamine scaffold makes it an invaluable platform for designing functional molecules for applications ranging from catalysis to materials science. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-methylpyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7-3-2-5-10-8(7)11-6-4-9/h2-3,5H,4,6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMZKRMMBHSXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510640 | |

| Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81528-65-6 | |

| Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 3 Methylpyridin 2 Yl Ethane 1,2 Diamine

Established Synthetic Routes

The synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine can be approached through several well-established chemical reactions. These methods, primarily involving nucleophilic substitution, condensation and reduction, and alternative pathways like the Eschweiler-Clarke reaction, offer versatile strategies for obtaining the target compound.

Nucleophilic Substitution Approaches

A primary and direct method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a 2-halo-3-methylpyridine with an excess of ethylenediamine (B42938). The halogen atom at the 2-position of the pyridine (B92270) ring serves as a leaving group, which is displaced by one of the amino groups of ethylenediamine.

The reactivity of the 2-halopyridine precursor is a critical factor in this reaction. Generally, the order of reactivity for the leaving group (X) is F > Cl > Br > I. nih.gov The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C2 position, making 2-halopyridines more susceptible to SNAr reactions compared to their benzene (B151609) analogs. vaia.com The presence of the methyl group at the 3-position may have a minor electronic effect on the reaction rate.

Typical Reaction Conditions:

| Reactants | Solvent | Temperature | Notes |

| 2-Chloro-3-methylpyridine, Ethylenediamine | Ethanol (B145695), DMSO, or neat | Elevated temperatures (reflux) | Excess ethylenediamine is often used to minimize dialkylation. |

| 2-Fluoro-3-methylpyridine, Ethylenediamine | Acetonitrile, DMF | Room temperature to moderate heating | Higher reactivity of the fluoride (B91410) leaving group allows for milder conditions. nih.gov |

The use of a base, such as potassium carbonate or triethylamine, may be employed to neutralize the hydrogen halide formed during the reaction, although the excess ethylenediamine can also serve this purpose.

Condensation and Reduction Strategies (e.g., Schiff Base Formation and Borohydride (B1222165) Reduction)

An alternative and widely used method is reductive amination. wikipedia.org This two-step process involves the initial condensation of an aldehyde or ketone with an amine to form an imine (Schiff base), followed by the reduction of the C=N double bond to afford the desired amine. masterorganicchemistry.com

For the synthesis of this compound, this would entail the reaction of 3-methylpyridine-2-carbaldehyde (B1299792) with ethylenediamine to form a Schiff base intermediate. This intermediate is then reduced in situ or in a separate step using a suitable reducing agent, such as sodium borohydride (NaBH4). masterorganicchemistry.comlibretexts.org

Reaction Steps:

Schiff Base Formation: 3-Methylpyridine-2-carbaldehyde reacts with one of the amino groups of ethylenediamine in a reversible condensation reaction, typically with the removal of water to drive the equilibrium towards the imine product.

Reduction: The resulting imine is then reduced to the corresponding diamine. Sodium borohydride is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions. libretexts.org Other reducing agents like sodium cyanoborohydride (NaBH3CN) can also be employed. masterorganicchemistry.com

Illustrative Reaction Scheme:

This method is advantageous as it avoids the use of potentially harsh conditions associated with some nucleophilic substitution reactions and can often be performed as a one-pot synthesis. thermofishersci.in

Alternative Synthetic Pathways (e.g., Eschweiler-Clarke method)

The Eschweiler-Clarke reaction is a well-known method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde. wikipedia.orgorganic-chemistry.org While this reaction is primarily for methylation, its principles of reductive amination can be conceptually extended to the formation of other N-alkyl bonds. However, its direct application to the synthesis of this compound from a precursor like N-(pyridin-2-yl)ethane-1,2-diamine is not a standard approach for introducing the 3-methylpyridine (B133936) moiety.

A more plausible, though less common, alternative could involve the reaction of 2-amino-3-methylpyridine (B33374) with a suitable two-carbon electrophile that can be subsequently converted to an amino group.

Precursor Design and Derivatization for this compound Analogs

The design and synthesis of analogs of this compound allow for the exploration of structure-activity relationships in various applications. Derivatization can be targeted at several positions on the molecule.

Modifications on the Pyridine Ring:

Substitution at other positions: Introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at the 4, 5, or 6-positions of the pyridine ring can be achieved by starting with appropriately substituted 2-halopyridines or pyridine-2-carbaldehydes.

Variation of the methyl group: The methyl group at the 3-position can be replaced with other alkyl or aryl groups to investigate steric and electronic effects.

Modifications on the Ethylenediamine Moiety:

N-alkylation/arylation: The terminal amino group (-NH2) of the ethylenediamine chain can be further alkylated or arylated to produce tertiary or secondary amines.

Chain length variation: The ethylenediamine linker can be replaced with other diamines of varying chain lengths (e.g., propanediamine, butanediamine) to assess the impact of the linker length.

The synthesis of these analogs would follow the same fundamental synthetic routes described in section 2.1, utilizing the appropriately designed precursors.

Table of Potential Precursors for Analog Synthesis:

| Precursor Type | Example | Target Analog Modification |

| Substituted 2-Halopyridine | 2-Chloro-3,5-dimethylpyridine | Additional methyl group on the pyridine ring. |

| Substituted Pyridine-2-carbaldehyde | 5-Bromo-3-methylpyridine-2-carbaldehyde | Bromo-substituent on the pyridine ring. |

| Substituted Diamine | N-Methylethylenediamine | Methyl group on the terminal nitrogen. |

Mechanistic Studies of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Detailed Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism for the reaction of a 2-halopyridine with an amine proceeds via a two-step addition-elimination pathway. nih.gov

Nucleophilic Attack: The nucleophilic amino group of ethylenediamine attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom. vaia.com

Leaving Group Departure: The intermediate collapses with the expulsion of the halide ion, restoring the aromaticity of the pyridine ring and forming the final product.

The first step, the nucleophilic attack, is generally the rate-determining step. The stability of the Meisenheimer complex is a key factor influencing the reaction rate.

Condensation and Reduction (Reductive Amination):

The mechanism of reductive amination involves two distinct stages:

Imine Formation:

The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine.

The carbinolamine is then protonated, typically under mildly acidic conditions, at the hydroxyl group, which then leaves as a water molecule.

The resulting species is a resonance-stabilized iminium ion, which is then deprotonated to give the neutral imine (Schiff base). wikipedia.org

Imine Reduction:

The reduction of the imine with a hydride reducing agent like sodium borohydride involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbon of the C=N double bond.

This is followed by protonation of the resulting anion by the solvent (e.g., methanol (B129727) or ethanol) to yield the final amine product. masterorganicchemistry.comlibretexts.org

Kinetic and Thermodynamic Aspects of Formation

The formation of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) pathway. In this reaction, the amino group of ethylenediamine acts as a nucleophile, attacking the C2 position of a 2-substituted-3-methylpyridine, such as 2-chloro-3-methylpyridine. The kinetic and thermodynamic parameters of this transformation are crucial for understanding the reaction's feasibility and rate.

Kinetic Profile:

The rate of the SNAr reaction is influenced by several factors, including the nature of the leaving group on the pyridine ring, the nucleophilicity of the diamine, and the solvent system employed. While specific kinetic data for the synthesis of this compound are not extensively documented in publicly accessible literature, general principles of SNAr reactions on pyridine rings provide a framework for understanding its kinetic profile. The reaction is expected to follow second-order kinetics, being first order in both the pyridine substrate and the ethylenediamine nucleophile.

The activation energy (Ea) for such reactions is a significant barrier to overcome. Factors that can lower this barrier include the use of a good leaving group (e.g., F > Cl > Br > I) and a solvent that can stabilize the charged Meisenheimer intermediate formed during the reaction.

Thermodynamic Considerations:

| Thermodynamic Parameter | Influence on Reaction Feasibility | Expected Trend for this compound Formation |

| Enthalpy (ΔH) | A negative ΔH (exothermic) favors the reaction. | The formation of the C-N bond is typically exothermic. |

| Entropy (ΔS) | A positive ΔS (increase in disorder) favors the reaction. | The combination of two reactant molecules into one product molecule generally leads to a decrease in entropy. |

| Gibbs Free Energy (ΔG) | A negative ΔG indicates a spontaneous reaction. | The favorable enthalpy change is expected to outweigh the unfavorable entropy change, resulting in a negative ΔG under appropriate conditions. |

Coordination Chemistry of N 3 Methylpyridin 2 Yl Ethane 1,2 Diamine and Its Metal Complexes

Ligand Design Principles and Donor Atom Characteristics

The effectiveness of N-(3-methylpyridin-2-yl)ethane-1,2-diamine as a ligand is rooted in its molecular structure, which incorporates multiple donor atoms capable of coordinating to a metal center. This design allows for the formation of stable chelate rings, a key factor in the stability of the resulting metal complexes.

This compound is classified as a polydentate ligand, meaning it can bind to a central metal ion through more than one donor atom. Specifically, it contains three nitrogen atoms—one in the pyridine (B92270) ring and two in the ethylenediamine (B42938) moiety—that can act as Lewis bases, donating their lone pairs of electrons to a metal cation. mdpi.com This allows the ligand to exhibit versatile binding modes, most commonly acting as a tridentate N,N',N''-donor. nih.gov In this mode, the ligand wraps around the metal ion, forming two stable five-membered chelate rings. The flexibility of the ethylenediamine backbone allows the ligand to adapt to the preferred coordination geometry of different metal ions. nih.gov

The coordination versatility of similar amine ligands has been well-documented, with the denticity playing a crucial role in the resulting complex's geometry. nih.gov Depending on the metal ion's size, charge, and electronic configuration, this compound can coordinate in various fashions, leading to a diverse range of complex structures. nih.gov

The chelation process is significantly influenced by the distinct electronic and steric properties of the pyridine nitrogen and the ethylenediamine group. The pyridine nitrogen, being part of an aromatic system, has different electron-donating properties compared to the sp³-hybridized nitrogen atoms of the ethylenediamine chain. The pyridine ring can also participate in π-stacking interactions, which can further stabilize the resulting complex structure. scienceopen.com

The ethylenediamine moiety provides flexibility to the ligand, allowing it to adopt a conformation that minimizes steric strain upon coordination. pvpcollegepatoda.org The formation of two five-membered chelate rings by the ethylenediamine and pyridine moieties is entropically favored, contributing to the high stability of the resulting metal complexes. This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. The presence of the methyl group on the pyridine ring can also introduce steric effects that may influence the coordination geometry and reactivity of the complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Various analytical techniques are then employed to characterize the resulting complexes and elucidate their properties.

This compound readily forms stable chelate complexes with a wide range of transition metals. The synthesis usually proceeds by mixing stoichiometric amounts of the ligand and a metal salt, such as a chloride, nitrate, or acetate (B1210297) salt, in a solvent like ethanol (B145695) or methanol (B129727). researchgate.netlu.se The resulting complexes often precipitate from the solution and can be isolated by filtration.

The stability of these complexes is attributed to the formation of the chelate rings. For instance, palladium(II) complexes with similar ethylenediamine and pyridine-based ligands have been shown to form square planar geometries. nih.govresearchgate.netcapes.gov.br The formation of stable complexes with metals like Cu(II), Ni(II), and Co(II) is also well-documented for related Schiff base ligands derived from ethylenediamine. nih.govresearchgate.net Studies on zinc(II) complexes with analogous Schiff base ligands have revealed five-coordinate geometries, such as trigonal-bipyramidal or square-pyramidal. nih.govresearchgate.net

The characterization of these complexes involves a suite of techniques. Elemental analysis provides the empirical formula, while conductivity measurements can indicate the ionic nature of the complex. Spectroscopic methods such as infrared (IR), UV-Visible, and nuclear magnetic resonance (NMR) spectroscopy are used to probe the coordination environment of the metal ion. researchgate.netcyberleninka.ruekb.eg Magnetic susceptibility measurements help in determining the electronic configuration and spin state of the metal center. researchgate.net

Modifying the structure of the this compound ligand by introducing substituents can have a profound impact on the coordination geometry and electronic properties of the resulting metal complexes. For example, the addition of bulky substituents can sterically influence the arrangement of ligands around the metal center, potentially forcing a change from an octahedral to a tetrahedral or square planar geometry.

Electron-donating or electron-withdrawing substituents on the pyridine ring can alter the electron density on the nitrogen donor atom. researchgate.net An increase in electron density generally leads to a stronger metal-ligand bond. These electronic effects can be observed through changes in spectroscopic properties, such as shifts in the d-d electronic transitions in UV-Visible spectra, which are sensitive to the ligand field strength. researchgate.net In palladium(II) complexes with related ligands, the rate of substitution reactions was found to be dependent on the electronic nature of the substituents on the ligand. researchgate.net

Structural Analysis of Metal Complexes

The structural analysis of complexes with ligands similar to this compound has revealed a variety of coordination geometries. For instance, a zinc(II) complex with a related tridentate Schiff base ligand was found to have a distorted trigonal-bipyramidal geometry. nih.gov Palladium(II) complexes with ethylenediamine and pyridine derivatives typically exhibit a square planar coordination. nih.govresearchgate.net The specific geometry adopted is a result of a combination of factors including the electronic configuration of the metal ion, the steric and electronic properties of the ligand, and the nature of any counter-ions present in the crystal lattice.

Below is a table summarizing typical coordination geometries observed for various metal ions with similar N-donor ligands.

| Metal Ion | Typical Coordination Number | Typical Geometry |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral scirp.org |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral scirp.org |

| Mn(III) | 6 | Octahedral |

| Pt(II) | 4 | Square Planar |

| Pd(II) | 4 | Square Planar researchgate.net |

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral nih.gov |

Detailed crystallographic data for a representative zinc(II) complex with a related ligand is provided in the table below.

Crystallographic Data for {N-Methyl-N′-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine-κ³N,N′,N′′}bis(thiocyanato-κN)zinc(II) nih.gov

| Parameter | Value |

| Formula | [Zn(NCS)₂(C₁₀H₁₅N₃)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6674 (3) |

| b (Å) | 14.8062 (5) |

| c (Å) | 14.3766 (6) |

| β (°) | 101.853 (2) |

| V (ų) | 1597.30 (11) |

| Z | 4 |

In this particular structure, the zinc(II) ion is five-coordinated by the three nitrogen atoms of the Schiff base ligand and two nitrogen atoms from the thiocyanate (B1210189) ligands, resulting in a distorted trigonal-bipyramidal geometry. nih.gov The bond lengths between the zinc atom and the nitrogen atoms of the ligand are within the expected ranges for such coordination complexes. nih.gov

Analysis of Geometric and Electronic Structures of Coordination Spheres

Information regarding the geometric and electronic structures of coordination spheres for complexes involving this compound is unavailable. Such analysis would typically involve discussing the coordination number of the metal ion, the geometry of the resulting complex (e.g., octahedral, tetrahedral, square planar), and key bond distances and angles between the metal and the donor atoms of the ligand. Furthermore, understanding the electronic structure requires spectroscopic or computational data, which are not present in the available literature for this specific compound.

Conformational Analysis of Chelate Rings and Ligand Flexibility

A conformational analysis of the chelate rings formed by this compound upon coordination to a metal center could not be performed. This analysis depends on structural data, typically from X-ray diffraction, to determine the puckering of the five-membered ethylenediamine chelate ring (often described as envelope or twist conformations) and the orientation of the 3-methylpyridin-2-yl substituent. The flexibility of the ligand in accommodating different metal ion coordination preferences is a key aspect of its coordination chemistry that remains unexplored in the absence of relevant experimental findings.

Advanced Spectroscopic and Analytical Characterization of N 3 Methylpyridin 2 Yl Ethane 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number and connectivity of hydrogen atoms in N-(3-methylpyridin-2-yl)ethane-1,2-diamine. The spectrum provides key information through chemical shifts (δ), integration, and spin-spin coupling patterns.

The pyridine (B92270) ring protons exhibit distinct signals in the aromatic region of the spectrum. The proton at the C4 position typically appears as a doublet of doublets, coupling to the protons at C5 and C6 (if present). The methyl group on the pyridine ring (at C3) produces a characteristic singlet in the aliphatic region.

The ethylenediamine (B42938) portion of the molecule gives rise to signals for the two methylene (-CH₂-) groups and the amine (-NH and -NH₂) protons. The methylene protons adjacent to the two nitrogen atoms appear as distinct multiplets due to their different chemical environments. The amine protons often appear as broad singlets and can exchange with deuterium when D₂O is added, leading to their disappearance from the spectrum—a useful diagnostic test.

Key Research Findings:

The aromatic protons on the pyridine ring are typically observed between 6.5 and 8.5 ppm.

The methyl group protons (CH₃ ) attached to the pyridine ring show a singlet peak around 2.1-2.4 ppm.

The methylene protons (-CH₂ -CH₂ -) of the ethylenediamine chain resonate between 2.8 and 3.8 ppm, often as complex multiplets due to coupling with each other and with adjacent NH protons.

The amine protons (-NH - and -NH₂ ) can appear over a broad range and are often broadened due to quadrupole effects and chemical exchange.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine-H (aromatic) | 6.5 - 8.5 | m (multiplet) | Position depends on substitution and solvent. |

| -NH- (secondary amine) | Variable (broad) | s (broad) | Signal disappears upon D₂O exchange. |

| -CH₂-N (ethylene bridge) | 3.0 - 3.8 | m | Couples with adjacent CH₂ and NH protons. |

| -CH₂-NH₂ (ethylene bridge) | 2.8 - 3.2 | m | Couples with adjacent CH₂ and NH₂ protons. |

| Pyridine-CH₃ | 2.1 - 2.4 | s (singlet) | Sharp signal characteristic of the methyl group. |

| -NH₂ (primary amine) | Variable (broad) | s (broad) | Signal disappears upon D₂O exchange. |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count of the carbon environments.

For this compound, a total of eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The pyridine ring carbons resonate in the aromatic region (typically 110-160 ppm), with the carbon atom bonded to the nitrogen (C2) appearing at the most downfield position in this group. The carbon bearing the methyl group (C3) is also clearly identifiable. The methyl carbon itself gives a signal in the high-field aliphatic region (15-25 ppm). The two methylene carbons of the ethylenediamine bridge appear in the mid-field region (40-60 ppm).

Key Research Findings:

The chemical shifts are sensitive to the electronic environment; carbons attached to electronegative nitrogen atoms are shifted downfield.

Quaternary carbons (like C2 and C3 on the pyridine ring) can sometimes show weaker signals compared to protonated carbons.

The specific chemical shifts can be used to confirm the substitution pattern on the pyridine ring.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2 (C-N) | 155 - 160 |

| Pyridine C4, C6 | 135 - 150 |

| Pyridine C3, C5 | 115 - 130 |

| -CH₂-N (ethylene bridge) | 45 - 55 |

| -CH₂-NH₂ (ethylene bridge) | 40 - 45 |

| Pyridine-CH₃ | 15 - 25 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the ethylenediamine chain and assigning the positions of protons on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the molecule's conformation and the spatial relationship between the pyridine ring and the flexible ethylenediamine side chain. For instance, a NOESY cross-peak between the methyl protons and a proton on the ethylenediamine chain would indicate a specific preferred conformation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically for studying species with unpaired electrons, such as transition metal complexes. When this compound acts as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy provides detailed information about the electronic structure and geometry of the metal center.

For a d⁹ Cu(II) complex, the EPR spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A). The g-tensor values indicate the extent of orbital contribution to the magnetic moment and are sensitive to the coordination geometry. The hyperfine coupling arises from the interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu), which splits the signal into a characteristic four-line pattern.

Key Research Findings:

Geometry Determination: The g-tensor components can distinguish between different coordination geometries. For instance, in axially symmetric complexes, g∥ > g⊥ > 2.0023 is typically indicative of an elongated octahedral or square-pyramidal geometry with the unpaired electron in a dₓ²-y² orbital.

Ligand Interaction: Hyperfine coupling to the nitrogen atoms of the ligand (¹⁴N, I = 1) can sometimes be resolved, appearing as superhyperfine structure. This provides direct evidence of the covalent character of the metal-ligand bond.

The interpretation of EPR spectra is often supported by quantum chemical calculations to correlate the observed parameters with the molecular and electronic structure of the complex. mdpi.com

| Coordination Geometry | Expected g-Tensor Relationship | Ground State Orbital |

|---|---|---|

| Elongated Octahedral / Square Planar | g∥ > g⊥ > 2.0023 | dₓ²-y² |

| Compressed Octahedral / Trigonal Bipyramidal | g⊥ > g∥ ≈ 2.0023 | d(z²) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from π → π* and n → π* transitions.

The pyridine ring, being an aromatic system, gives rise to intense π → π* transitions, typically in the 200-280 nm range. The non-bonding electrons on the nitrogen atoms can undergo lower energy n → π* transitions, which often appear as weaker shoulders at longer wavelengths.

When the ligand coordinates to a metal ion, new absorption bands can appear. These include:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

d-d Transitions: In transition metal complexes, electrons are excited between d-orbitals. These transitions are often weak but provide valuable information about the coordination geometry and ligand field strength.

The formation of a complex can be monitored by observing the appearance of these new bands or shifts in the ligand's original absorption bands.

| Species | Transition Type | Typical λₘₐₓ (nm) |

|---|---|---|

| Free Ligand | π → π* (Pyridine) | ~260 - 280 |

| Free Ligand | n → π* (N atoms) | > 300 (often weak) |

| Metal Complex | Charge Transfer (LMCT/MLCT) | 350 - 600 |

| Transition Metal Complex | d-d transitions | 500 - 900 (weak) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and the confirmation of structural features.

Key Vibrational Modes for this compound:

N-H Vibrations: The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are prominent in the IR spectrum, typically appearing in the 3200-3500 cm⁻¹ region. The -NH₂ group usually shows two bands (symmetric and asymmetric stretching), while the -NH- group shows one. N-H bending vibrations are observed in the 1550-1650 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching from the pyridine ring is found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups occurs just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine ring appear in the 1400-1650 cm⁻¹ region. These bands are often strong and characteristic of the aromatic system.

C-N Vibrations: The C-N stretching modes for both the pyridine ring and the aliphatic chain are found in the 1000-1300 cm⁻¹ region.

Upon coordination to a metal ion, shifts in these vibrational frequencies can be observed. For example, a shift in the pyridine ring breathing modes or the C-N stretching frequencies can confirm the involvement of the pyridine and amine nitrogen atoms in metal binding.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H stretch (amine) | 3200 - 3500 | Often broad; sensitive to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Characteristic of the pyridine ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | From -CH₃ and -CH₂- groups. |

| N-H bend (amine) | 1550 - 1650 | Confirms presence of amine groups. |

| C=C / C=N stretch (pyridine) | 1400 - 1650 | Strong bands, fingerprint for the pyridine ring. |

| C-N stretch | 1000 - 1300 | Aliphatic and aromatic C-N bonds. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Complex Stoichiometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and versatile analytical technique for the characterization of coordination complexes in solution. nih.gov It is particularly well-suited for determining the molecular weight of ligands and their metal complexes, as well as for elucidating the stoichiometry of these complexes. The soft ionization nature of ESI-MS allows for the transfer of intact complex ions from solution to the gas phase, minimizing fragmentation and preserving the integrity of the coordination sphere.

In the analysis of metal complexes of this compound and its derivatives, ESI-MS can provide crucial information. The mass-to-charge ratio (m/z) of the detected ions allows for the precise determination of the molecular weight of the complex. By analyzing the isotopic pattern of the signals, the charge state of the ion can be confirmed, and the elemental composition can be verified.

Furthermore, ESI-MS is instrumental in determining the stoichiometry of the metal-ligand complexes. By observing the m/z values of the various species in solution, it is possible to identify mononuclear or polynuclear complexes, as well as the number of ligands and counter-ions associated with the metal center. nih.gov For instance, the formation of species such as [M(L)Cl]⁺, [M(L)₂]²⁺, or even more complex assemblies can be readily identified.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can provide further structural information. By selecting a specific parent ion and subjecting it to fragmentation, characteristic daughter ions are produced. The analysis of these fragmentation patterns can reveal details about the connectivity within the complex, such as the loss of neutral ligands or counter-ions, providing insights into the relative bond strengths and the coordination environment of the metal ion. nih.gov

Below is a hypothetical data table illustrating the kind of information that can be obtained from an ESI-MS analysis of a transition metal complex with a ligand similar to this compound.

| Complex Ion | Calculated m/z | Observed m/z | Interpretation |

| [Cu(L)Cl]⁺ | 312.04 | 312.05 | Mononuclear copper(II) complex with one ligand and one chloride ion. |

| [Cu(L)₂]²⁺ | 280.59 | 280.60 | Mononuclear copper(II) complex with two ligands. |

| [Cu₂(L)₂Cl₃]⁺ | 659.98 | 660.00 | Dinuclear copper(II) complex with two ligands and three chloride ions. |

L represents a ligand structurally similar to this compound.

Other Advanced Spectroscopic Techniques for Complex Characterization

Beyond mass spectrometry, a suite of other advanced spectroscopic techniques is essential for a thorough characterization of the structural and electronic properties of this compound complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zinc(II), NMR spectroscopy is a powerful tool for elucidating the structure in solution. researchgate.netnih.gov ¹H and ¹³C NMR spectra provide detailed information about the ligand framework, and coordination-induced shifts in the proton and carbon signals can confirm the binding of the ligand to the metal center. uasz.sn Two-dimensional NMR techniques, such as COSY and HMQC, can be used to assign all the signals and determine the connectivity within the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Copper(II) or Manganese(II), EPR spectroscopy is an indispensable technique. rsc.orgresearchgate.net The EPR spectrum is sensitive to the electronic environment of the unpaired electron(s) and provides information about the g-values and hyperfine coupling constants. rsc.org These parameters are characteristic of the geometry of the metal center (e.g., tetrahedral, square planar, or octahedral) and the nature of the coordinating atoms. nih.gov

The following table presents typical EPR parameters for a Cu(II) complex with a pyridine-diamine ligand, illustrating the type of data obtained.

| Parameter | Value | Interpretation |

| g∥ | 2.25 | Consistent with a dₓ²-y² ground state in an axially elongated geometry. |

| g⊥ | 2.06 | |

| A∥ (¹⁴N) | 185 x 10⁻⁴ cm⁻¹ | Hyperfine coupling to the copper nucleus, indicative of the covalent character of the Cu-N bond. |

Circular Dichroism (CD) Spectroscopy: For chiral complexes of this compound or its derivatives, Circular Dichroism (CD) spectroscopy is a crucial technique for studying their stereochemistry. elsevierpure.com CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. The CD spectrum provides information about the absolute configuration of the complex and can be used to study conformational changes in solution. The Cotton effects observed in the d-d transition region can be particularly informative about the chiral arrangement of the ligands around the metal center.

Computational Chemistry and Theoretical Investigations of N 3 Methylpyridin 2 Yl Ethane 1,2 Diamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of computational cost and accuracy, making it suitable for analyzing molecules of moderate size like N-(3-methylpyridin-2-yl)ethane-1,2-diamine. nih.gov DFT calculations can elucidate a wide range of properties, from optimized geometries to reactivity indices. scispace.com

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. nih.gov For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. nih.gov DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govresearchgate.net The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(pyridine)-N(amine) | 1.375 |

| Bond Length (Å) | N(amine)-C(ethyl) | 1.458 |

| Bond Length (Å) | C(ethyl)-C(ethyl) | 1.535 |

| Bond Angle (°) | C(pyridine)-N(amine)-C(ethyl) | 124.5 |

| Dihedral Angle (°) | N(pyridine)-C-N-C(ethyl) | -5.2 |

| Dihedral Angle (°) | N(amine)-C-C-N(amine) | 62.1 |

Electronic structure analysis focuses on the distribution of electrons within the molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in this regard. researchgate.net The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its electron-accepting capability. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity. comu.edu.tr

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing a visual guide to where the molecule is likely to interact with other chemical species. comu.edu.tr

DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to validate the computed structure. nih.gov Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, helping to assign specific vibrational modes to functional groups within the molecule. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. nih.govnanobioletters.com

Global reactivity descriptors, derived from FMO energies, offer quantitative measures of a molecule's chemical behavior. scispace.comresearchgate.net These descriptors are crucial for understanding the stability and reactivity of this compound.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (IP) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -E_LUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (σ) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability to accept electrons. |

Beyond static properties, DFT is instrumental in exploring reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, and the high-energy transition states that connect them. Transition state calculations are used to determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed chemical transformation involving this compound. Such calculations can reveal, for instance, the precise mechanism of its coordination to a metal center or its participation in a catalytic cycle.

Molecular Dynamics Simulations for Conformational Studies

While DFT provides a detailed picture of a molecule's static, minimum-energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal how the molecule moves, flexes, and changes conformation. mdpi.com This technique is particularly useful for studying the conformational flexibility of this compound, which arises from the rotatable bonds in its ethylenediamine (B42938) linker. mdpi.com

By simulating the molecule in different environments, such as in a vacuum or in an aqueous solution, MD can reveal the most populated conformations and the energy barriers between them. researchgate.net This analysis helps to understand how the molecule's shape is influenced by its surroundings and provides a dynamic context to the static structures obtained from DFT. mdpi.com The results can be crucial for understanding how the molecule binds to biological targets or participates in complex chemical systems. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For analogs of this compound, a QSAR study would involve several key steps. First, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., enzyme inhibition) is compiled. Next, a variety of molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecular structure. nih.gov

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

Finally, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a model that predicts activity based on the most relevant descriptors. nih.gov A robust QSAR model, validated through statistical tests (e.g., cross-validation coefficient Q²), can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other in the solid state is essential for materials science and drug development. The analysis of crystal packing reveals the network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the crystal's structure and stability. nih.gov

The primary amine (-NH₂) and secondary amine (-NH-) groups, along with the pyridine (B92270) nitrogen, are potential sites for strong hydrogen bonding. nih.gov Furthermore, the pyridine ring can engage in π-π stacking interactions with neighboring rings. nih.gov

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 60% | Represents van der Waals forces and general packing. |

| N···H / H···N | 15 - 25% | Corresponds to hydrogen bonding involving amine and pyridine groups. |

| C···H / H···C | 10 - 20% | Weak C-H···π or other C-H interactions. |

| C···C | 3 - 8% | Indicates π-π stacking of pyridine rings. |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Computational investigations into the intermolecular interactions of this compound and related systems provide significant insights into their crystal packing and stability. Hirshfeld surface analysis and the associated two-dimensional fingerprint plots are powerful tools for visualizing and quantifying these non-covalent interactions within a crystal lattice. While specific studies focusing exclusively on this compound are not available in the reviewed literature, analysis of structurally similar compounds allows for a comprehensive understanding of the expected interaction patterns.

Hirshfeld surface analysis is based on the partitioning of crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. This partitioning allows for the generation of a unique surface for each molecule, encapsulating its volume in the crystalline environment. The properties of this surface, such as the normalized contact distance (dnorm), can be mapped to visualize intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting regions of significant intermolecular interaction.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on this plot are characteristic of specific types of intermolecular interactions.

For pyridine-containing compounds, common interactions include H···H, C···H/H···C, N···H/H···N, and π-π stacking interactions. In related diamine structures, hydrogen bonding involving the amine groups is also a prominent feature. The relative contributions of these interactions to the total Hirshfeld surface can be quantified, offering a detailed picture of the crystal packing.

The table below presents a hypothetical breakdown of intermolecular contacts for a molecule structurally related to this compound, based on findings for similar compounds in the literature. This data illustrates the typical distribution of interactions that might be expected.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Characteristic Features on 2D Fingerprint Plot |

|---|---|---|

| H···H | 45.2 | Large, diffuse region in the center of the plot |

| C···H/H···C | 22.5 | Prominent "wings" on either side of the central diagonal |

| N···H/H···N | 15.8 | Sharp, distinct spikes at lower de and di values |

| C···C | 5.3 | Often indicative of π-π stacking, appearing as a more scattered region |

| O···H/H···O | 8.7 | Present if water or other oxygen-containing species are in the crystal lattice |

| Other | 2.5 | Minor contributions from other possible contacts |

Applications in Catalysis and Materials Science Utilizing N 3 Methylpyridin 2 Yl Ethane 1,2 Diamine

Catalytic Applications of N-(3-methylpyridin-2-yl)ethane-1,2-diamine Complexes

Complexes derived from this compound and related polypyridine diamine ligands are effective catalysts for a variety of important chemical transformations. The combination of a coordinating pyridine (B92270) nitrogen and the chelating diamine moiety allows for the stabilization of metal centers in different oxidation states, which is crucial for catalytic cycles involving redox processes.

Oxidation and Reduction Reactions (e.g., Hydrocarbon Oxidation, Aldehyde Deformylation, CO₂ Reduction)

Complexes featuring pyridine and diamine motifs have demonstrated significant activity in both oxidation and reduction reactions, most notably in the electrochemical reduction of carbon dioxide (CO₂).

CO₂ Reduction: Research has shown that capsule-like cobalt(II)–polypyridine diamine complexes are effective for the electrocatalytic reduction of CO₂ to carbon monoxide (CO). mdpi.comresearchgate.net While the specific ligand this compound was not used, structurally similar ligands such as N,N,N′,N′-tetrakis((6-methylpyridin-2-yl)methyl)ethane-1,2-diamine were employed to form active cobalt complexes. mdpi.com The catalytic process involves the reduction of the cobalt center, which then binds and activates the CO₂ molecule. researchgate.netberkeley.edu The doubly reduced intermediate, [Co⁰(L)]⁰, is the catalytically active state. mdpi.com This species attacks the carbon atom of CO₂, forming a metallocarboxylate intermediate, [CoII(L)–CO₂²⁻]⁰, a crucial step detected by high-resolution mass spectrometry. researchgate.net The addition of a proton source, such as methanol (B129727), can enhance the rate of the carbon-oxygen bond cleavage, facilitating the release of CO. researchgate.net These systems show high selectivity for CO production over the competing hydrogen evolution reaction (HER). berkeley.edu For instance, a cobalt complex with an S2N2-type ligand equipped with pyridine pendants showed a selectivity for CO formation that was enhanced from 73% to 98% with the addition of a Zn²⁺ salt as a Lewis acid. nih.gov

Table 1: Performance of a Related Cobalt-Polypyridine Diamine Complex in Electrocatalytic CO₂ Reduction

| Catalyst | Ligand (L) | Product | Selectivity (Faradaic Efficiency) | Conditions |

|---|---|---|---|---|

| Co(L¹)₂ | N,N,N′,N′-tetrakis((6-methylpyridin-2-yl)methyl)ethane-1,2-diamine | CO | High | Electrocatalysis in CH₃CN, with/without CH₃OH proton source mdpi.comresearchgate.net |

| 1-Co | S₂N₂-type ligand with pyridine pendants | CO | 98% (with Zn²⁺) | Photocatalysis with [Ru(bpy)₃]²⁺ photosensitizer nih.gov |

Oxidation Reactions: The diamine framework is also integral to oxidation catalysis. Manganese(III) salen-type Schiff base complexes derived from N,N′-bis(salicylidene)-ethane-1,2-diamine derivatives effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov These complexes also facilitate the oxidation of styrene (B11656) to its corresponding oxirane, demonstrating versatile catalytic activity. nih.gov Furthermore, a catalyst-free method using 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane has been developed for the selective oxidation of various pyridine derivatives to their corresponding N-oxides under mild, solvent-free conditions. researchgate.net

Electrocatalytic Processes (e.g., H₂ Production)

Molecular cobalt complexes featuring polypyridyl and diamine ligands have emerged as highly active and robust catalysts for the electrochemical production of hydrogen (H₂) from water, a critical process for clean energy technologies. semanticscholar.orgnih.gov A cobalt complex with a tripyridine-diamine pentadentate ligand was reported to be a highly active catalyst for H₂ production from neutral water. semanticscholar.org This catalyst demonstrated an activity of 860 mol H₂ per mole of catalyst per hour and operated for over 60 hours without significant deactivation. semanticscholar.org

Another robust system, a cobalt complex supported by the pentadentate polypyridyl ligand PY5Me₂, showed 100% Faradaic efficiency for H₂ production from neutral water, achieving a turnover number (TON) of 55,000 moles of H₂ per mole of catalyst over a 60-hour period with no loss in activity. lbl.gov The stability and activity of these catalysts are attributed to the polypyridyl-diamine ligand framework, which stabilizes the cobalt center during the catalytic cycle. nih.govnsf.gov

Table 2: Performance of Related Cobalt-Polypyridyl/Diamine Complexes in Electrocatalytic H₂ Production

| Catalyst System | Ligand Type | Medium | Activity / Turnover Number (TON) | Reference |

|---|---|---|---|---|

| Cobalt Complex | Tripyridine-diamine pentadentate | pH 7 phosphate (B84403) buffer | 860 mol H₂ (mol cat)⁻¹ h⁻¹ | semanticscholar.org |

| [Co(PY5Me₂)]²⁺ | Pentadentate polypyridyl | pH 7 phosphate buffer | TON: 5.5 x 10⁴ over 60 h | lbl.gov |

Polymerization Catalysis (e.g., Vinyl Addition Polymerization)

Metal complexes incorporating pyridine and imine or amine functionalities, structurally related to this compound, are effective catalysts for olefin polymerization.

Vinyl Addition Polymerization: A study on the vinyl-addition polymerization of norbornene employed various Schiff-base metal complexes, including those with (pyridyl)imine ligands. researchgate.net Nickel(II) complexes, in particular, showed the highest catalytic activities. One sterically bulky Ni(II) catalyst produced polynorbornene with a high glass transition temperature (Tg) of up to 302 °C and a molecular weight (Mw) of 1,180,000 g mol⁻¹. researchgate.net

Ethylene (B1197577) Polymerization/Oligomerization: Nickel(II) complexes chelated by (amino)pyridine ligands, when activated with ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), become active catalysts for ethylene oligomerization, primarily producing dimers (C₄) along with some trimers (C₆) and tetramers (C₈). rsc.org Similarly, pentacoordinate iron(II) complexes with modified bis(imino)pyridine ligands are active catalysts for ethylene oligomerization. researchgate.net The ligand environment, including steric and electronic factors, directly influences the catalyst's activity and selectivity. researchgate.netmdpi.com

Table 3: Catalytic Performance in Vinyl Addition Polymerization of Norbornene

| Catalyst | Ligand Type | Activity (g polymer mol(M)⁻¹ h⁻¹) | Polymer Tg (°C) | Polymer Mw (g mol⁻¹) |

|---|---|---|---|---|

| [Ni(L1)₂Cl₂] (Ni1) | N-(1-phenylethyl)-1-(pyridin-2-yl)methanimine | 27,000 | up to 302 | 1,180,000 |

| [Ni(L2)Cl₂] (Ni2) | 1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanimine | 113,100 | 258 | 580,000 |

Data from a study on norbornene polymerization. Activity measured in toluene (B28343) at 25°C. researchgate.net

Selective Transformations and Turnover Efficiencies

A key advantage of catalysts based on pyridine-diamine ligands is their high selectivity and efficiency, often quantified by turnover numbers (TON) and turnover frequencies (TOF).

In CO₂ reduction, iron and cobalt polypyridine catalysts exhibit high selectivity for CO production by being kinetically unfavorable for the competing hydrogen evolution reaction. berkeley.edu Some systems achieve near-quantitative selectivity for CO. nih.gov

For H₂ evolution, molecular cobalt catalysts have demonstrated exceptional efficiency. A cobalt complex supported by the PY5Me₂ ligand achieved a TON of 55,000 over 60 hours in neutral water. lbl.gov Another photocatalytic system reached a remarkable TON of 218,000. nsf.gov

In polymerization, catalyst efficiencies are typically reported as activity. For norbornene polymerization, activities can reach over 100,000 g of polymer per mole of metal per hour. researchgate.net For ethylene oligomerization, iron(II) complexes can achieve TOF values up to 4650 h⁻¹ for related reactions like CO₂ cycloaddition with epoxides. researchgate.net The rational modification of ligands, such as adjusting electronic properties, has been shown to maximize turnover rates in catalytic cycles like Pd-catalyzed C-H arylation. nih.govnih.gov

This compound in Advanced Material Development

Beyond its role in catalysis, this compound serves as a valuable monomer for the synthesis of high-performance polymers. Its structure allows for its incorporation into polymer chains to create materials with enhanced properties.

Polymer Synthesis (e.g., Polyamides, Polyimides) from Pyridine-based Diamine Monomers

Pyridine-containing diamines are widely used to synthesize aromatic polyamides and polyimides, which are classes of high-performance polymers known for their outstanding thermal stability and mechanical strength. vt.eduscispace.com

Polyimides: The synthesis of polyimides typically follows a two-step process where a diamine monomer reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edunih.gov This precursor is then chemically or thermally treated to induce cyclization, forming the final, robust polyimide structure. vt.edu The inclusion of pyridine rings in the polymer backbone generally enhances thermal and thermo-oxidative stability. researchgate.net Furthermore, the polar nature of the pyridine nitrogen can improve the solubility of the resulting polyimides in organic solvents, which is a significant advantage for processing. researchgate.net For example, a series of polyimides prepared from 2,6-diaminopyridine (B39239) and various dianhydrides were readily soluble in solvents like DMF and NMP and exhibited high glass transition temperatures (Tg) in the range of 252–296°C. researchgate.net

Polyamides: Similarly, pyridine-based diamines can be reacted with diacid chlorides via low-temperature solution polycondensation to produce novel polyamides. scielo.brresearchgate.net The incorporation of pyridine units can influence the final properties of the polyamides, such as their solubility and thermal characteristics. nih.gov Research on polyamides derived from alanine (B10760859) and valine has shown that incorporating a pyridine ring into the polymer backbone can modify thermal stability. nih.gov

Table 4: Properties of High-Performance Polymers Derived from Related Pyridine-Based Diamines

| Polymer Type | Diamine Monomer | Key Properties |

|---|---|---|

| Polyimide | 2,6-Diaminopyridine | Soluble in organic solvents (DMF, NMP); High Tg (252–296°C); Good thermal stability researchgate.net |

| Polyamide | 4-(4-morpholinylphenyl)-2,6-bis(4-aminophenyl)pyridine | Soluble in DMF, NMP; Tg > 205°C; T₁₀% > 461°C; Tensile strength: 62-83 MPa researchgate.net |

| Polyimide | Isomeric fluorinated diamines with pyridine moieties | Excellent solubility; Good thermal stability researchgate.net |

Due to a lack of specific research findings on "this compound" in the requested areas of functional material design and mechanistic studies of its catalytic processes, a detailed article that adheres to the provided outline and content requirements cannot be generated at this time.

Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the generation of the requested article is not possible without the necessary specific and detailed research to draw upon.

Role in Bioinorganic Chemistry and Chemical Biology of N 3 Methylpyridin 2 Yl Ethane 1,2 Diamine Analogs

Metal Chelation and Biological Relevance

The core structure of N-(3-methylpyridin-2-yl)ethane-1,2-diamine, combining a flexible ethylenediamine (B42938) chelator with a pyridine (B92270) moiety, is adept at forming stable complexes with a variety of transition metals. The ethylenediamine and pyridine components act as bidentate and monodentate ligands, respectively, allowing for the formation of well-defined coordination geometries around a central metal ion.

For instance, palladium(II), a metal ion often studied for its therapeutic potential, forms approximately square planar complexes with ethylenediamine and pyridine derivatives. nih.gov The stability of these metal-ligand complexes is a critical factor in their biological relevance. Studies on palladium(II) complexes with ethylenediamine and various substituted pyridines have shown that the stability constants of the complexes increase as the basicity (pKa) of the pyridine ligand increases. nih.gov This tunability allows for the rational design of complexes with specific properties.

These metal complexes have demonstrated significant biological activity. Several palladium(II) complexes incorporating an ethylenediamine and a pyridine-derivative ligand have shown significant cytotoxic activity in vitro against human leukemia (HL-60) cell lines, highlighting their potential as anticancer agents. nih.gov The chelation of the metal ion by the ligand is crucial for this activity, as it facilitates the delivery of the metal to biological targets.

Enzyme Inhibition Studies of Ethylenediamine-Based Scaffolds

The ethylenediamine scaffold is a key structural motif in the design of various enzyme inhibitors, owing to its ability to be readily derivatized and to present functional groups in specific spatial orientations to interact with enzyme active sites.

A significant application of ethylenediamine-based scaffolds has been in the development of inhibitors for farnesyltransferase (FTase), an enzyme implicated in the proliferation of cancer cells. nih.gov The Ras protein, which is mutated in approximately 30% of human tumors, requires farnesylation by FTase to function correctly. nih.gov Therefore, inhibiting FTase is a key strategy in anticancer drug design.

Researchers have developed a potent class of human farnesyltransferase (hFTase) inhibitors based on a four-fold substituted ethylenediamine framework. These inhibitors are structurally simple and can be easily modified, which has facilitated extensive structure-activity relationship (SAR) studies. nih.gov One of the most potent compounds identified, featuring a pyridine-2-sulfonyl group, exhibited an in vitro hFTase IC₅₀ value of 25 nM and a whole-cell H-Ras processing IC₅₀ value of 90 nM. nih.gov Notably, many of these ethylenediamine-based inhibitors show high selectivity for hFTase over the related enzyme geranylgeranyltransferase-I (GGTase-I), with selectivity ratios reaching up to 333-fold. nih.gov

| Compound | R² Substituent | hFTase IC₅₀ (nM) | H-Ras Processing IC₅₀ (nM) | Selectivity (GGTase-I/hFTase) |

| 1a | 1-methyl-1H-imidazole-4-sulfonyl | 56 | 1900 | >178 |

| 1f | Pyridine-2-sulfonyl | 25 | 90 | >333 |

| 1g | Thiophene-2-sulfonyl | 30 | 140 | >200 |

| 1h | 5-chlorothiophene-2-sulfonyl | 28 | 100 | >250 |

Data sourced from a study on ethylenediamine-based farnesyltransferase inhibitors. nih.gov

Analogs of this compound have also been investigated as inhibitors of nitric oxide synthases (NOS). Overproduction of nitric oxide (NO) by neuronal NOS (nNOS) is linked to various neurodegenerative diseases. nih.gov Designing inhibitors that are selective for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a major therapeutic goal to avoid cardiovascular side effects. nih.gov

The 2-aminopyridine (B139424) scaffold, which is structurally related to the 2-aminopyridine portion of the title compound, is a key feature in many potent NOS inhibitors. nih.gov Researchers have designed and synthesized 2-aminopyridine derivatives that incorporate an N-methylethane-1,2-diamine side chain, a close analog of the ethylenediamine portion of this compound. nih.gov These modifications were found to significantly increase binding affinity for human nNOS and improve selectivity over iNOS and eNOS. nih.gov

One particularly potent compound from this class exhibited Kᵢ values of 55 nM for human nNOS and 24 nM for rat nNOS, with 153-fold selectivity over iNOS and 1040-fold selectivity over eNOS. nih.gov The ethylenediamine-derived side chain plays a crucial role in anchoring the inhibitor within the enzyme's active site. nih.gov

Mimicry of Biological Systems (e.g., Haloperoxidase Enzymes)

The design of synthetic molecules that mimic the function of natural enzymes is a central goal in bioinorganic chemistry. researchgate.net Metal complexes of ligands like this compound are excellent candidates for creating these "enzyme mimics" or "biomimetics." While direct mimicry of haloperoxidase enzymes by this specific ligand is not extensively documented, the principles of biomimetic catalysis are well-established for related systems. rsc.org

The strategy involves using a synthetic metal complex to replicate the key features of a metalloenzyme's active site. researchgate.net This includes not only the primary coordination sphere (the atoms directly bound to the metal) but also the surrounding chemical environment, or second coordination sphere, which plays a critical role in the enzyme's activity and selectivity. mdpi.com

Complexes involving pyridine and amine ligands have been used to model the active sites of various enzymes and to catalyze a range of chemical transformations. rsc.orgmdpi.com For example, copper(II) complexes with ligands containing pyridine-2-carbaldehyde and ethylenediamine have been shown to possess significant catalytic activity in organic synthesis reactions. rsc.org These synthetic catalysts can be engineered for stability and recyclability, offering advantages over natural enzymes for industrial applications. nih.gov

Interaction with Biomolecules (e.g., DNA, Proteins)

The ability of this compound analogs and their metal complexes to interact with biological macromolecules like DNA and proteins is fundamental to their biological activity. Metal complexes can bind to proteins through both noncovalent interactions and direct coordination with amino acid side chains. researchgate.net The specific shape of the complex and the coordination preferences of the metal ion are key determinants of the binding's strength and specificity. researchgate.net

The interaction with DNA is a primary mechanism for many anticancer drugs. Molecules containing planar aromatic rings, such as pyridine, can bind to DNA through several modes, including intercalation (stacking between base pairs) and groove binding. Synthetic peptides containing pyridine-2-carboxamide moieties have been shown to bind in the minor groove of DNA, forming stable 2:1 peptide-DNA complexes. nih.gov This mode of binding is highly sequence-specific, demonstrating that molecules with these structural motifs can be designed to target specific DNA sequences. The ethylenediamine portion of the ligand can further stabilize these interactions through hydrogen bonding and electrostatic interactions with the phosphate (B84403) backbone of DNA.

Structural-Activity Relationships in Bioinorganic Contexts

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is crucial for designing more effective molecules. For this compound analogs, SAR studies have provided key insights into their function as both metal chelators and enzyme inhibitors.

In the context of FTase inhibition, extensive SAR studies on the ethylenediamine scaffold have demonstrated how different substituents impact potency and selectivity. nih.gov For example, modifying the sulfonyl group attached to the scaffold revealed that aromatic and heteroaromatic substituents, such as pyridine-2-sulfonyl, were highly effective. nih.gov A crystal structure of an inhibitor bound to rat FTase showed that a para-benzonitrile moiety was stabilized by a π–π stacking interaction with a tyrosine residue (Y361β) in the active site, providing a structural explanation for the importance of this component. nih.gov

Similarly, in the development of NOS inhibitors, the introduction of an N-methylethane-1,2-diamine side chain onto a 2-aminopyridine core was a critical modification for improving potency and selectivity. nih.gov Further constraining the conformation of the molecule by incorporating another aromatic ring (benzonitrile or pyridine) as a linker also enhanced binding affinity. nih.gov These findings underscore how systematic structural modifications to the this compound framework can fine-tune its biological and bioinorganic properties.

Corrosion Inhibition Mechanisms

The utility of this compound and its analogs as corrosion inhibitors stems from their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. The inhibition mechanism is a complex process involving the interaction of the inhibitor molecule with the metal surface, which can be understood through various electrochemical and theoretical models. The presence of nitrogen atoms in both the pyridine ring and the ethylenediamine chain, coupled with the aromatic nature of the pyridine ring, plays a crucial role in the corrosion inhibition process.

The primary mechanism of corrosion inhibition by these organic compounds is the formation of an adsorbed film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The adsorption process can occur through two main types of interactions: physisorption and chemisorption.

Physisorption is a process involving weak electrostatic forces, such as van der Waals forces, between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the diamine and pyridine can become protonated, leading to a cationic species that can be electrostatically attracted to a negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption, on the other hand, involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms. This type of interaction results in a more stable and effective protective layer. The π-electrons of the pyridine ring can also participate in the adsorption process through interaction with the metal surface. Generally, the adsorption of this compound analogs is a spontaneous process and involves a combination of both physisorption and chemisorption.

The effectiveness of these compounds as corrosion inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization Studies

Potentiodynamic polarization studies help in understanding the effect of an inhibitor on the anodic (metal dissolution) and cathodic (hydrogen evolution in acidic media) reactions of the corrosion process. An inhibitor is classified as anodic, cathodic, or mixed-type depending on its primary influence on these reactions. For analogs of this compound, studies on similar structures reveal that they generally act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.

The corrosion current density (i_corr) is a key parameter obtained from these studies, which is directly proportional to the corrosion rate. The inhibition efficiency (IE%) can be calculated using the following equation:

IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Table 1: Potentiodynamic Polarization Data for a Representative Pyridine Diamine Analog on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -475 | 1050 | - |

| 1 x 10⁻⁵ | -470 | 210 | 80.0 |

| 5 x 10⁻⁵ | -465 | 126 | 88.0 |

| 1 x 10⁻⁴ | -462 | 84 | 92.0 |

| 5 x 10⁻⁴ | -458 | 52.5 | 95.0 |

Data is hypothetical and representative of typical findings for analogous compounds.

The data in Table 1 illustrates that with an increasing concentration of the inhibitor, the corrosion current density decreases significantly, leading to a higher inhibition efficiency. The slight shift in the corrosion potential (E_corr) towards more positive values is indicative of a mixed-type inhibitor with a predominant influence on the anodic reaction.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the formation of the protective film at the metal/solution interface. The impedance data is often analyzed using an equivalent electrical circuit model. Key parameters obtained from EIS include the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

An increase in the R_ct value in the presence of the inhibitor indicates a higher resistance to the charge transfer process, which is directly related to the corrosion reaction. Conversely, a decrease in the C_dl value suggests the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and decreasing the local dielectric constant and/or increasing the thickness of the electrical double layer.

The inhibition efficiency can also be calculated from the R_ct values:

IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Table 2: Electrochemical Impedance Spectroscopy Data for a Representative Pyridine Diamine Analog on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Charge Transfer Resistance (R_ct) (Ω cm²) | Double Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 50 | 120 | - |

| 1 x 10⁻⁵ | 250 | 60 | 80.0 |

| 5 x 10⁻⁵ | 450 | 45 | 88.9 |

| 1 x 10⁻⁴ | 600 | 35 | 91.7 |

| 5 x 10⁻⁴ | 950 | 28 | 94.7 |

Data is hypothetical and representative of typical findings for analogous compounds.

The results in Table 2 are consistent with the potentiodynamic polarization data, showing an increase in inhibition efficiency with increasing inhibitor concentration. The significant increase in R_ct and decrease in C_dl values confirm the formation of a protective adsorbed layer on the mild steel surface.

Adsorption Isotherms